molecular formula C6H3BrClF2NO B8053219 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine

5-Bromo-2-chloro-4-(difluoromethoxy)pyridine

Cat. No.: B8053219
M. Wt: 258.45 g/mol
InChI Key: GCCVTXCYTLCANM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(difluoromethoxy)pyridine: is a heterocyclic organic compound with the molecular formula C6H2BrClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is notable for its unique combination of bromine, chlorine, and difluoromethoxy substituents, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine typically involves multiple steps:

    Starting Material: The synthesis begins with pyridine, which undergoes halogenation to introduce bromine and chlorine atoms at specific positions.

    Halogenation: Pyridine is first reacted with bromine to form 2-bromopyridine. This intermediate is then chlorinated to yield 2-bromo-5-chloropyridine.

    Introduction of Difluoromethoxy Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-chloro-4-(difluoromethoxy)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4-(difluoromethoxy)pyridine is unique due to its combination of bromine, chlorine, and difluoromethoxy groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in diverse scientific applications .

Properties

IUPAC Name

5-bromo-2-chloro-4-(difluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2NO/c7-3-2-11-5(8)1-4(3)12-6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCVTXCYTLCANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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